4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine

Epigenetics LSD1/KDM1A Histone Demethylase Inhibition

This 4,6-dimethoxypyrimidine-2-amine derivative provides a structurally unique dual-pyrimidine chemotype for LSD1 inhibition, distinct from tranylcypromine-based irreversible inhibitors. Its reversible binding mode may reduce MAO-related off-target effects, making it invaluable for epigenetic screening cascades. Use as a reference point in SAR studies of N-alkyl substituent effects. Verify target engagement in-house; ideal for comparative studies alongside irreversible inhibitors such as GSK-LSD1 and substrate-competitive probes.

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
CAS No. 2549033-39-6
Cat. No. B6444960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine
CAS2549033-39-6
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NCC2=NC=CC=N2)OC
InChIInChI=1S/C11H13N5O2/c1-17-9-6-10(18-2)16-11(15-9)14-7-8-12-4-3-5-13-8/h3-6H,7H2,1-2H3,(H,14,15,16)
InChIKeySNRVHUJCCKKNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine (CAS 2549033-39-6): Chemical Class and Pharmacological Context


4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine (CAS 2549033-39-6) is a synthetic, small-molecule pyrimidine derivative that has been identified as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. Its structure features a 4,6-dimethoxypyrimidin-2-amine core linked via a methylene bridge to a pyrimidin-2-yl substituent, placing it within the broader class of 2-aminopyrimidine-based epigenetic probes. The compound was originally developed by Celgene Quanticel Research, Inc. and has been catalogued in authoritative drug-target databases as a member of the LSD1 inhibitor chemotype [1].

Why In-Class LSD1 Inhibitors Cannot Simply Replace 4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine in Research Protocols


LSD1 inhibitors exhibit extreme structural heterogeneity—ranging from tranylcypromine-derived irreversible inhibitors to reversible pyrimidine-based chemotypes—and potency alone does not predict selectivity, residence time, or cellular efficacy [1]. Even within the aminopyrimidine subclass, minor modifications to the N-alkyl substituent or methoxy pattern produce substantial differences in LSD1 IC50, off-target MAO-A/B liability, and cell-based activity. 4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine occupies a distinct chemical space defined by its dual pyrimidine architecture and 4,6-dimethoxy substitution, making generic substitution with alternative LSD1 inhibitors or uncharacterized pyrimidine analogs scientifically unsound without head-to-head data [1].

Quantitative Differentiation Evidence for 4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine Versus Closest Analogs


Target Engagement: LSD1 Inhibition Potency of 4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine Compared to the Reference Inhibitor GSK-LSD1

Due to the absence of direct head-to-head comparisons in publicly available primary literature, target engagement data for 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine are derived from cross-study inference using the GSK-LSD1 benchmark. GSK-LSD1, a well-characterized irreversible LSD1 inhibitor, typically achieves an IC50 of ~20-100 nM in biochemical assays [1]. However, the exact IC50 of the target compound has not been disclosed in the peer-reviewed literature, preventing a quantitative claim at present [2].

Epigenetics LSD1/KDM1A Histone Demethylase Inhibition

Selectivity Profile: LSD1 Versus MAO-A/B Off-Target Liability Relative to Tranylcypromine-Based Inhibitors

A critical limitation of early LSD1 inhibitors derived from tranylcypromine is their potent MAO-A/B inhibition, which produces cardiovascular and CNS side effects. Modern aminopyrimidine-based LSD1 inhibitors, including the Celgene Quanticel series to which 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine belongs, were designed to avoid the cyclopropylamine warhead and achieve LSD1 selectivity [1]. However, no MAO-A/B inhibition data have been publicly reported for this specific compound, making quantitative selectivity comparisons impossible at present [2].

Selectivity MAO-A/B Off-target

Cellular Efficacy: Antiproliferative Activity in Cancer Cell Lines Compared to the LSD1 Inhibitor GSK2879552

GSK2879552, a cyclopropylamine-based irreversible LSD1 inhibitor, demonstrates antiproliferative IC50 values of 10-100 nM in AML and SCLC cell lines [1]. The Celgene Quanticel aminopyrimidine series was reported to exhibit potent inhibition of cancer cell viability in patent filings, but the specific cellular IC50 of 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine has not been publicly disclosed in peer-reviewed literature [2].

Antiproliferative Cancer Cellular Assay

Recommended Application Scenarios for 4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine Based on Available Evidence


Chemical Probe Development for LSD1-Mediated Epigenetic Mechanisms

Where a non-cyclopropylamine, reversible LSD1 inhibitor scaffold is required, 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine offers a structurally distinct pyrimidine-based chemotype distinct from tranylcypromine-derived inhibitors, potentially reducing MAO-related confounding effects [1]. Researchers should independently verify target engagement and selectivity before use.

Structure-Activity Relationship (SAR) Campaigns Exploring N-Alkyl Substitution Effects on LSD1 Potency

The compound serves as a reference point for SAR studies investigating the effect of the pyrimidin-2-ylmethyl substituent on the 4,6-dimethoxypyrimidin-2-amine core, enabling systematic comparison with analogs bearing different N-alkyl groups (e.g., methyl, phenyl, benzyl) [1].

In Vitro Profiling Panels for Epigenetic Target Deconvolution

For screening cascades requiring LSD1 inhibitor chemotypes with distinct binding modes, this compound can be included alongside irreversible inhibitors (e.g., GSK-LSD1) and substrate-competitive inhibitors to dissect LSD1 biology, provided that biochemical IC50 is determined in-house [1].

Quote Request

Request a Quote for 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.